molecular formula C26H21N3O3 B14010244 benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate CAS No. 85612-31-3

benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate

Cat. No.: B14010244
CAS No.: 85612-31-3
M. Wt: 423.5 g/mol
InChI Key: WJAHYUYCGOGPKO-UHFFFAOYSA-N
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Description

Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate is a complex organic compound that features both indole and quinazoline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.

    Construction of the Quinazoline Ring: This can be achieved by cyclization reactions involving anthranilic acid derivatives.

    Coupling Reactions: The indole and quinazoline units can be linked through a series of coupling reactions, often involving palladium-catalyzed cross-coupling.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Due to the presence of indole and quinazoline moieties, the compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate would depend on its specific biological target. Generally, compounds with indole and quinazoline structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib.

Uniqueness

The unique combination of indole and quinazoline moieties in benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate may confer distinct biological activities and chemical properties, setting it apart from other similar compounds.

Properties

CAS No.

85612-31-3

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate

InChI

InChI=1S/C26H21N3O3/c30-25-21-11-5-7-13-23(21)28-17-29(25)24(26(31)32-16-18-8-2-1-3-9-18)14-19-15-27-22-12-6-4-10-20(19)22/h1-13,15,17,24,27H,14,16H2

InChI Key

WJAHYUYCGOGPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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